
N-alpha-Boc-(R)-2-amino-3-(dimethylamino)propionic acid
Overview
Description
Scientific Research Applications
Biomedical Applications of Poly(amino acids)
Poly(amino acids) such as poly-glutamic acid and poly-lysine have shown significant promise in biomedical applications, including as materials for drug delivery systems due to their biodegradability, non-toxicity, and compatibility with human tissue. Poly(glutamic acid) and poly(lysine) are used in drug delivery carriers, biomedical materials, and biological adhesives, highlighting their versatility and potential in medical research and applications (I. Shih, Y. Van, M. Shen, 2004).
Photocatalytic Applications
The study of photocatalytic properties of materials such as (BiO)2CO3 (BOC) has garnered attention for their potential in environmental and healthcare applications. These materials are explored for uses in photocatalysis, humidity sensors, and supercapacitors, underscoring the importance of chemical modifications to enhance their functionality (Zilin Ni, Yanjuan Sun, Yuxin Zhang, F. Dong, 2016).
Psychiatric Applications
The therapeutic potential of amino acid derivatives like N-acetylcysteine (NAC) in psychiatry indicates the broader relevance of amino acids in treating psychiatric disorders. NAC has shown benefits beyond being a precursor to antioxidants, modulating neurotropic, glutamatergic, and inflammatory pathways, providing a basis for its use in addiction, compulsive disorders, and mood disorders (O. Dean, Frank Giorlando, M. Berk, 2011).
Environmental Science Applications
In environmental science, the removal of contaminants like boron from seawater through reverse osmosis membranes highlights the application of chemical processes and materials science in addressing ecological challenges. This research underscores the importance of understanding physicochemical interactions and optimizing processes for environmental sustainability (Kha L. Tu, L. Nghiem, A. Chivas, 2010).
properties
IUPAC Name |
(2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

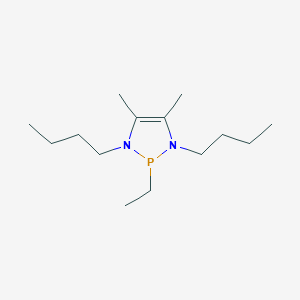
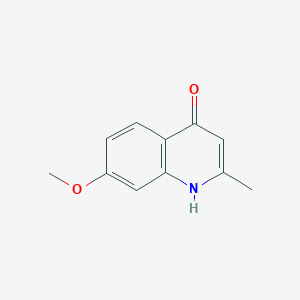
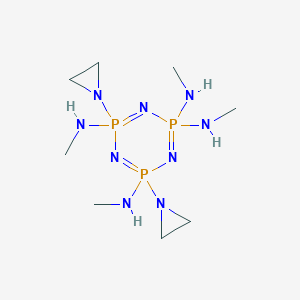
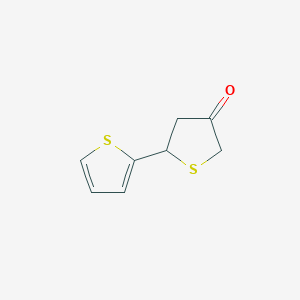
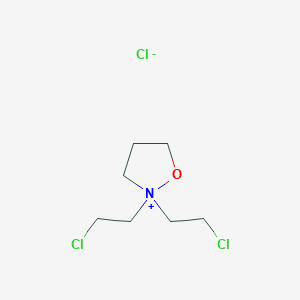
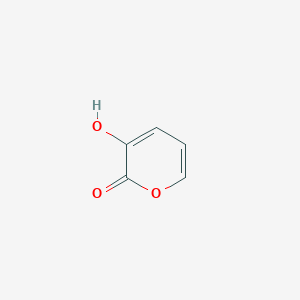

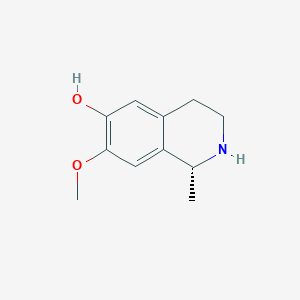

![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
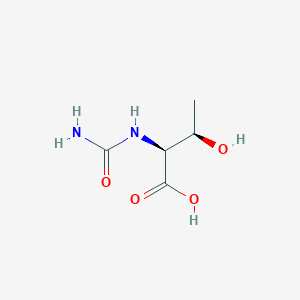

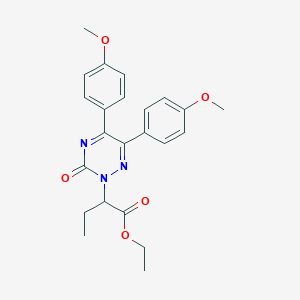
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)